1-(3-(1H-imidazol-1-yl)propyl)-5-(2,3-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Description
The compound 1-(3-(1H-imidazol-1-yl)propyl)-5-(2,3-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one features a pyrrolidinone core substituted with an imidazole-propyl chain, a 2,3-dimethoxyphenyl group at position 5, a furan-2-carbonyl moiety at position 4, and a hydroxyl group at position 2. The 2,3-dimethoxyphenyl group may confer antioxidant or anti-inflammatory properties, as seen in plant-derived bioactive compounds , while the imidazole moiety is frequently associated with antimicrobial and antiproliferative activities .
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-30-17-7-3-6-15(22(17)31-2)19-18(20(27)16-8-4-13-32-16)21(28)23(29)26(19)11-5-10-25-12-9-24-14-25/h3-4,6-9,12-14,19,28H,5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQGVSRVSDHIOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(1H-imidazol-1-yl)propyl)-5-(2,3-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one , hereafter referred to as Compound A , exhibits a complex structure that combines imidazole, furan, and pyrrole moieties. This unique combination suggests potential biological activities that merit detailed investigation. This article explores the biological activity of Compound A, focusing on its mechanisms of action, molecular targets, and relevant research findings.
Biological Activity Overview
Compound A has been studied for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. Its biological activity is largely attributed to the interactions facilitated by its imidazole and furan rings.
Antimicrobial Activity
Recent studies have indicated that compounds with imidazole and furan structures exhibit significant antimicrobial properties. For instance, derivatives similar to Compound A have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism involves the inhibition of bacterial enzyme activity, leading to cell death.
Anticancer Potential
Research has suggested that Compound A may also possess anticancer properties. Its ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways involved in cell cycle regulation and apoptosis . Notably, studies have shown that compounds with similar structural features can inhibit tumor growth in vitro and in vivo.
The biological activity of Compound A can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring facilitates coordination with metal ions in active sites of enzymes, inhibiting their function.
- Receptor Binding : The compound may interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways.
- Oxidative Stress Modulation : By modulating oxidative stress pathways, Compound A may protect against cellular damage.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer effects of compounds similar to Compound A, it was found that treatment with these compounds resulted in a significant reduction in cell viability in human breast cancer cells. The study reported an IC50 value of approximately 20 µM after 48 hours of treatment. Mechanistic studies indicated that these compounds induced apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
Key Structural and Functional Insights
Substituent Impact on Bioactivity: The 2,3-dimethoxyphenyl group in the target compound may mimic natural lignans or flavonoids, which are known for antioxidant properties . In contrast, Compound C substitutes this with a fluorinated benzoyl group, likely improving blood-brain barrier penetration for CNS-targeted applications .
Solubility and Pharmacokinetics: Compound D exhibits superior aqueous solubility compared to the target compound due to the pyridinyl group, which enhances hydrogen-bonding capacity .
Imidazole Propyl Chain : The imidazole-propyl side chain is conserved across all analogs, suggesting its critical role in binding to targets such as cytochrome P450 enzymes or histamine receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
